molecular formula C18H25N5O2 B5014812 6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

カタログ番号 B5014812
分子量: 343.4 g/mol
InChIキー: DJQGDYCQKMKUCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as MRS 2179, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by ADP and plays a key role in platelet aggregation. In recent years, MRS 2179 has gained attention in the scientific community due to its potential use in the treatment of thrombotic disorders.

作用機序

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179 works by selectively blocking the P2Y1 receptor. This receptor is activated by ADP, which is released from platelets during the formation of a blood clot. When the receptor is activated, it triggers a signaling cascade that ultimately leads to platelet aggregation. By blocking the receptor, this compound 2179 prevents this signaling cascade from occurring and inhibits platelet aggregation.
Biochemical and Physiological Effects:
This compound 2179 has been shown to effectively block the P2Y1 receptor in vitro and in vivo. In animal studies, this compound 2179 was found to inhibit platelet aggregation and reduce the formation of blood clots. Additionally, this compound 2179 was found to have minimal effects on other platelet receptors, suggesting that it may have a favorable safety profile.

実験室実験の利点と制限

One advantage of 6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179 is its selectivity for the P2Y1 receptor. This allows for targeted inhibition of platelet aggregation without affecting other platelet functions. However, one limitation of this compound 2179 is its relatively low potency compared to other P2Y1 receptor antagonists. This may limit its effectiveness in certain applications.

将来の方向性

There are several future directions for research on 6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179. One area of interest is the development of more potent P2Y1 receptor antagonists. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 2179 for the treatment of thrombotic disorders. Finally, the potential use of this compound 2179 in combination with other antiplatelet agents is an area of ongoing research.

合成法

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179 can be synthesized using a multi-step process. The first step involves the reaction of 3-propyl-5-isoxazolemethanol with 6-bromonicotinic acid to form the corresponding ester. This ester is then reacted with 4-methylpiperazine to form the final product, this compound 2179.

科学的研究の応用

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179 has been extensively studied for its potential use in the treatment of thrombotic disorders. Thrombosis is the formation of a blood clot within a blood vessel, which can lead to serious health complications such as stroke and heart attack. The P2Y1 receptor is known to play a key role in platelet aggregation, which is a critical step in the formation of blood clots. By blocking this receptor, this compound 2179 has the potential to prevent the formation of blood clots and reduce the risk of thrombotic events.

特性

IUPAC Name

6-(4-methylpiperazin-1-yl)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-3-4-15-11-16(25-21-15)13-20-18(24)14-5-6-17(19-12-14)23-9-7-22(2)8-10-23/h5-6,11-12H,3-4,7-10,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQGDYCQKMKUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。